molecular formula C18H18N2O4 B4761970 methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate

methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate

Cat. No. B4761970
M. Wt: 326.3 g/mol
InChI Key: SEMRTHXTCLZEHW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate, also known as MAMBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MAMBA belongs to the family of benzamides, which are known to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In

Scientific Research Applications

Methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer activities. methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has also been investigated for its potential use as a diagnostic tool for cancer detection. In addition, methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has been studied for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Mechanism of Action

The exact mechanism of action of methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has been shown to possess antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

Methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate is also stable under standard laboratory conditions and can be stored for extended periods. However, one of the limitations of methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate. One direction is to investigate its potential use as a therapeutic agent for various inflammatory conditions, including arthritis, inflammatory bowel disease, and asthma. Another direction is to explore its potential use as a diagnostic tool for cancer detection. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate and to identify potential drug targets.

properties

IUPAC Name

methyl 2-[(3-acetamido-2-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-13(8-6-10-15(11)19-12(2)21)17(22)20-16-9-5-4-7-14(16)18(23)24-3/h4-10H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMRTHXTCLZEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[3-(acetylamino)-2-methylphenyl]carbonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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